molecular formula C20H19NO6 B1390371 Fmoc-alpha-methyl-L-aspartic acid CAS No. 1217830-18-6

Fmoc-alpha-methyl-L-aspartic acid

Cat. No. B1390371
M. Wt: 369.4 g/mol
InChI Key: PRUJSTWSXWCYQN-FQEVSTJZSA-N
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Description

Fmoc-alpha-methyl-L-aspartic acid is a compound with the molecular formula C20H19NO6 . It has a molecular weight of 369.4 g/mol . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid .


Synthesis Analysis

Fmoc-based peptide synthesis is a common method used in the synthesis of peptides, including Fmoc-alpha-methyl-L-aspartic acid . This method involves the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers . Protecting group strategies for relevant amino acids are developed and the limitations thereof are reported . A strategy for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery is developed .


Molecular Structure Analysis

The molecular structure of Fmoc-alpha-methyl-L-aspartic acid includes a total of 48 bonds . There are 29 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 carboxylic acids (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .


Chemical Reactions Analysis

The chemical reactions involving Fmoc-alpha-methyl-L-aspartic acid are complex and can be influenced by various factors. For instance, anions could greatly affect the hydrogelation of Fmoc-YL, leading to the transformation of the supermolecular structures from densely fibrous networks to spherical aggregates .


Physical And Chemical Properties Analysis

Fmoc-alpha-methyl-L-aspartic acid has a molecular weight of 369.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 369.12123733 g/mol . The topological polar surface area is 113 Ų . The heavy atom count is 27 .

Safety And Hazards

Fmoc-alpha-methyl-L-aspartic acid is classified as an irritant . It should not be released into the environment . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUJSTWSXWCYQN-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-alpha-methyl-L-aspartic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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